molecular formula C17H23N3O2S B267529 N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide

N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide

Katalognummer B267529
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: ROAZZLDQCSUBSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide, also known as PTC299, is a small molecule inhibitor that has shown potential in treating cancer and other diseases.

Wirkmechanismus

N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide works by inhibiting the production of VEGF, which is a protein that promotes the growth of blood vessels. By inhibiting the production of VEGF, N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide prevents the growth of new blood vessels, which is an important step in the development of tumors.
Biochemical and Physiological Effects
N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the production of VEGF, N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide has also been shown to inhibit the production of other proteins that are involved in the growth and development of tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules. However, one of the limitations of using N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide in lab experiments is that it is a complex molecule that requires expertise in organic chemistry to synthesize.

Zukünftige Richtungen

There are a number of future directions for research on N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide. One area of research is to identify other proteins that are involved in the growth and development of tumors that can be targeted by N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide. Another area of research is to identify other diseases, such as inflammation and viral infections, that N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide may be effective in treating. Finally, there is a need for further research to optimize the synthesis of N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide to make it easier to produce on a large scale.

Synthesemethoden

N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide is synthesized through a multi-step process that involves the reaction of various chemicals. The starting material is 3-aminobenzoic acid, which is then reacted with thionyl chloride to form 3-chlorobenzoic acid. The resulting compound is then reacted with 3-aminophenylcarbamothioic acid to form the intermediate product, N-(3-chlorobenzoyl)-3-aminophenylcarbamothioic acid.
The intermediate product is then reacted with cyclohexanecarboxylic acid to form the final product, N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide. The synthesis of N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide works by inhibiting the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels.
In addition to its potential in treating cancer, N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide has also been studied for its potential in treating other diseases, including inflammation, viral infections, and parasitic infections.

Eigenschaften

Produktname

N-{[3-(propanoylamino)phenyl]carbamothioyl}cyclohexanecarboxamide

Molekularformel

C17H23N3O2S

Molekulargewicht

333.5 g/mol

IUPAC-Name

N-[[3-(propanoylamino)phenyl]carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H23N3O2S/c1-2-15(21)18-13-9-6-10-14(11-13)19-17(23)20-16(22)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,18,21)(H2,19,20,22,23)

InChI-Schlüssel

ROAZZLDQCSUBSQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CCCCC2

Kanonische SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.